molecular formula C10H8N2O3 B023359 7-Methoxy-8-nitroquinoline CAS No. 83010-83-7

7-Methoxy-8-nitroquinoline

Cat. No. B023359
CAS RN: 83010-83-7
M. Wt: 204.18 g/mol
InChI Key: SJPSBGPTZVFQPS-UHFFFAOYSA-N
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Description

7-Methoxy-8-nitroquinoline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. Its synthesis and properties are key areas of interest, providing insights into its reactivity and potential uses in various fields.

Synthesis Analysis

The synthesis of 7-Methoxy-8-nitroquinoline derivatives and related compounds often involves multi-step chemical processes. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline illustrates a method starting with cheap raw materials and undergoing cyclization, nitration, and chlorination steps, achieving a product yield of 85% (Lei Zhao, Fei Lei, Yuping Guo, 2017).

Molecular Structure Analysis

The molecular and crystal structure of nitroquinoline derivatives, including those related to 7-Methoxy-8-nitroquinoline, has been elucidated using techniques such as X-ray diffraction. These studies reveal detailed insights into the compound's geometry, hydrogen bonding, and molecular packing, which are crucial for understanding its reactivity and interactions (M. Sax, R. Desiderato, T. Dakin, 1969).

Chemical Reactions and Properties

The reactivity of 7-Methoxy-8-nitroquinoline and its derivatives with various reagents demonstrates a wide range of chemical behaviors. For instance, reactions with nitrous acid and other reagents reveal the formation of unstable derivatives and highlight the compound's utility in synthesizing complex molecules (Raymond Bonnett et al., 1979).

Physical Properties Analysis

The physical properties of 7-Methoxy-8-nitroquinoline derivatives, such as solubility, melting points, and crystalline structure, are pivotal for their application in material science and pharmaceuticals. Research on polarography and other spectroscopic methods provides a detailed understanding of these aspects, aiding in the compound's characterization and practical use (S. Gupta, P. Raghavan, 1971).

Chemical Properties Analysis

The chemical properties, including the reactivity of 7-Methoxy-8-nitroquinoline with other chemical entities, its role in the formation of coordination compounds, and its behavior under various chemical reactions, are fundamental to exploring its applications in chemistry and related fields. Investigations into its coordination compounds and interactions with metal ions provide insights into its potential as a ligand in metal complexes (M. M. Aly, M. Makhyoun, S. El-Ezaby, 1973).

Scientific Research Applications

  • Cancer Research : Nitrated indenoisoquinolines with a nitro group and a methoxy group, such as 7-Methoxy-8-nitroquinoline, have shown promise as topoisomerase I inhibitors. These compounds exhibit low nanomolar cytotoxicities against cancer cells, indicating their potential in cancer treatment (Morrell et al., 2007).

  • Pharmaceutical Synthesis : The compound has been used in synthesizing marine alkaloids like batzelline C, isobatzelline C, discorhabdin C, and makaluvamine D from a quinoline. These alkaloids have potential applications in pharmaceutical research (Roberts et al., 1996).

  • Antibacterial Applications : New 8-nitrofluoroquinolone derivatives, related to 7-Methoxy-8-nitroquinoline, have demonstrated promising antibacterial activity against both gram-positive and gram-negative bacteria. More lipophilic groups in these compounds enhance their activity against gram-positive strains (Al-Hiari et al., 2007).

  • Molecular and Crystal Structure Studies : The molecular and crystal structure of similar compounds like 6-methoxy-8-nitro-5(1H)-quinolone have been studied for their bifurcated hydrogen bond and dielectric properties, which might influence their chemical behavior and applications (Sax et al., 1969).

  • Antidepressant Research : Compounds related to 7-Methoxy-8-nitroquinoline have been studied for their antidepressant-like effects, suggesting their involvement in the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).

  • Antimalarial Research : Derivatives of 7-Methoxy-8-nitroquinoline have shown potential as new treatments for malaria due to their ability to inhibit the growth of the malaria parasite in animal models (Chen et al., 1992).

Safety And Hazards

7-Methoxy-8-nitroquinoline can cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and not to release it into the environment .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research could focus on developing synthetic strategies for the preparation of 7-Methoxy-8-nitroquinoline and its derivatives, as well as studying their biological activities .

properties

IUPAC Name

7-methoxy-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSBGPTZVFQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458708
Record name 7-METHOXY-8-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-8-nitroquinoline

CAS RN

83010-83-7
Record name 7-METHOXY-8-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a freshly prepared solution of sodium (16.5 g, 0.720 mol) in methanol (750 mL) was added 7-chloro-8-nitroquinoline (18.72 g, 0.090 mol) [E. Fourneau, M. and Mme. Trefouel, and A. Wancolle, Bull. Soc. Chim. Fr., 47, 738(1930); A. K. Sen, N. K. Ray, V. P. Basu, J. Sci. Ind. Res., 11B, 322(1952) (C.A. 47, 4339e)]. This mixture was refluxed for 3 hr, cooled, then filtered to collect the precipitated solid. This solid was slurried in water, collected on a filter and dried; yield, after recrystalllization from toluene, 16.12 g (88%); mp 178°-178.5°: Anal. Calcd for C10H8N2O3 : C, 58.82; H, 3.95; N, 13.72. Found: C, 58.66; H, 3.87; N, 13.69.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4339e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a freshly prepared solution of sodium (16.5 g, 0.720 mol) in methanol (750 mL) was added 7-chloro-8-nitroquinoline (18.72 g, 0.090 mol) [E. Fourneau, M. and Mme. Trefouel, and A. Wancolle, Bull. Soc. Chim. Fr., 47, 738(1930); A. K. Sen, N. K. Ray, V. P. Basu, J. Sci. Ind. Res., 11B, 322(1952) (C.A. 47, 4339e)]. This mixture was refluxed for 3 hr, cooled, then filtered to collect the precipitated solid. This solid was slurried in water, collected on a filter and dried; yield, after recrystallization from toluene, 16.12 g (88%); mp 178°-178.5°: Anal. Calcd for C10H8N2O3 : C, 58.82; H, 3.95; N, 13.72. Found: C, 58.66; H, 3.78; N, 13.69.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
11B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4339e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a similar fashion using route 7 general procedure 15, 7-methoxyquinoline (Intermediate 58) (400 mg, 2.51 mmol), potassium nitrate (330 mg, 3.26 mmol) and conc. H2SO4 (1.2 ml) gave the title compound (250 mg, 50%) after purification by column chromatography with n-hexane/EtOAc (3:1) as the eluent.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
330 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Woźniak, M Grzegożek - Liebigs Annalen der Chemie, 1993 - Wiley Online Library
… The second fraction (300 ml of chloroform) was crystallized from hexane to give 10 mg (2%) of 7methoxy-8-nitroquinoline of light yellow needles with mp 174-176C. - MS (70 eV): mlz (%…
T Kawakami, H Suzuki - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
Treatment of 1,3-dinitrobenzene and 5-substituted derivatives with excess potassium or sodium methoxide in 1,3-dimethylimidazolidin-2-one (DMI) at room temperature results in the …
Number of citations: 20 pubs.rsc.org
张小廷, 刘程程, 周继升, 曹炬, 陈晓红, 宋怀河 - 化学试剂, 2017 - chinareagent.com.cn
… Abstract: 4-Hydroxy-7-methoxy-8-nitroquinoline in overall yield of 48.74% was synthesized from 3-methoxy aniline by a five-step reaction of condensation, Gould-Jacobs cyclization, …
Number of citations: 3 www.chinareagent.com.cn

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